(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(2-methylthiazol-4-yl)methanone
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Overview
Description
(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(2-methylthiazol-4-yl)methanone: is a complex organic compound featuring a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(2-methylthiazol-4-yl)methanone typically involves multiple steps:
Formation of the Bicyclic Core: The bicyclic core can be synthesized through a Diels-Alder reaction, where a suitable diene reacts with a dienophile under controlled conditions to form the bicyclic structure.
Introduction of the Thiazole Ring: The thiazole ring is introduced via a cyclization reaction involving a thioamide and an α-haloketone.
Oxidation: The sulfur atom in the bicyclic core is oxidized to form the sulfone group using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the employment of advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo further oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated, nitrated, or sulfonated thiazole derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, this compound serves as a versatile intermediate for the construction of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
The compound’s potential biological activity makes it a candidate for drug discovery and development. It may exhibit antimicrobial, antiviral, or anticancer properties, making it valuable in medicinal chemistry research.
Medicine
Due to its potential biological activities, this compound is studied for its therapeutic applications. It could be developed into pharmaceuticals targeting specific diseases or conditions.
Industry
In material science, the compound’s unique structural features may be exploited for the development of new materials with specific properties, such as enhanced conductivity or stability.
Mechanism of Action
The mechanism by which (2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(2-methylthiazol-4-yl)methanone exerts its effects depends on its interaction with molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects.
Comparison with Similar Compounds
Similar Compounds
- (2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]hept-5-yl)(3-iodophenyl)methanone
- (2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]hept-5-yl)(quinolin-2-yl)methanone
Uniqueness
Compared to similar compounds, (2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(2-methylthiazol-4-yl)methanone stands out due to its specific substitution pattern and the presence of the thiazole ring. This unique structure may confer distinct chemical reactivity and biological activity, making it a valuable compound for further research and development.
Properties
IUPAC Name |
(2,2-dioxo-2λ6-thia-5-azabicyclo[2.2.1]heptan-5-yl)-(2-methyl-1,3-thiazol-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3S2/c1-6-11-9(4-16-6)10(13)12-3-8-2-7(12)5-17(8,14)15/h4,7-8H,2-3,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJQUDLLGHWXHHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C(=O)N2CC3CC2CS3(=O)=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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